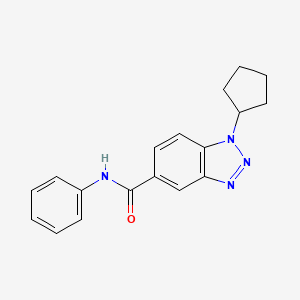

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide

Description

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide is a heterocyclic compound featuring a benzotriazole core substituted at the 1-position with a cyclopentyl group and at the 5-position with a phenylcarboxamide moiety. The benzotriazole ring system is known for its stability and versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

1-cyclopentyl-N-phenylbenzotriazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(19-14-6-2-1-3-7-14)13-10-11-17-16(12-13)20-21-22(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPUZRRXEMWVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the following steps:

Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

Formation of Carboxamide: The carboxamide functionality is introduced by reacting the benzotriazole derivative with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzotriazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Oxidized benzotriazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzotriazole or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 306.36 g/mol. Its structure features a benzotriazole moiety, which is known for its ability to participate in various chemical interactions, making it a versatile scaffold for drug design and development .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzotriazole derivatives, including 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide. A study demonstrated that compounds with similar structures exhibited significant antibacterial and antifungal activity against various strains such as Escherichia coli and Candida albicans. The introduction of hydrophobic groups to the benzotriazole ring was found to enhance these activities .

Anti-inflammatory and Analgesic Properties

The compound has shown potential in alleviating inflammation and pain. In vitro studies indicated that certain benzotriazole derivatives could modulate inflammatory pathways, suggesting their utility as anti-inflammatory agents. The analgesic effects observed in related compounds provide a promising avenue for further exploration in pain management therapies .

Photostability and UV Protection

Benzotriazoles are well-known for their UV-absorbing properties, making them valuable in formulations requiring photostability. The application of this compound as a UV filter in cosmetic products can enhance skin protection against harmful UV radiation. Studies have reported its effectiveness in preventing photo-degradation of active ingredients in sunscreens .

Polymer Stabilizers

In materials science, this compound can serve as a stabilizer for polymers exposed to UV light. Its incorporation into polymer matrices helps prevent degradation caused by photochemical reactions, thereby extending the lifespan of materials such as plastics and coatings .

Case Study: Coatings

A notable case study involved the use of benzotriazole derivatives in protective coatings for metal surfaces. The addition of this compound improved corrosion resistance due to its ability to form stable complexes with metal ions, thus providing a protective barrier against environmental factors .

Agricultural Applications

Research has also explored the potential use of benzotriazoles in agriculture as fungicides. The compound's ability to inhibit fungal growth positions it as a candidate for developing new agricultural chemicals aimed at protecting crops from fungal pathogens .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors through π-π stacking interactions and hydrogen bonding.

Pathways Involved: It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

- Core Structure : Cyclopentanecarboxamide linked to a tetrazole ring ().

- Key Differences : Replaces the benzotriazole core with a tetrazole, a five-membered ring containing four nitrogen atoms. Tetrazoles are more acidic (pKa ~4–5) than benzotriazoles, which could influence ionization under physiological conditions.

- Functional Implications : The tetrazole’s acidity may enhance solubility in basic environments, whereas the benzotriazole’s aromaticity favors stability and lipophilicity.

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide

- Core Structure : Benzotriazole with an N-methylcarboxamide substituent ().

- Key Differences : Lacks the cyclopentyl and phenyl groups. The N-methyl group reduces steric hindrance compared to the cyclopentyl substituent.

- Functional Implications : Simplified structure may improve solubility (predicted CCS [M+H]+: 134.6 Ų) but reduce target-binding specificity due to diminished hydrophobic interactions .

Substituent Modifications

Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

- Structure : Benzotriazole core with a cyclopentyl group at position 1 and an ethyl ester at position 5 ().

- Key Differences : Replaces the phenylcarboxamide with an ethyl ester.

- Molecular weight: 259.30 g/mol .

6-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide hydrochloride

- Structure : Benzotriazole with methoxy and pyrrolidinylmethyl substituents ().

- Key Differences : The methoxy group enhances electron-donating properties, while the pyrrolidinylmethyl moiety introduces a basic nitrogen and a hydrochloride salt, improving aqueous solubility.

- Functional Implications : The hydrochloride salt likely increases bioavailability compared to neutral analogs .

Functional Group Comparisons

Biological Activity

1-Cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Benzotriazole derivatives are known for a variety of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 231.25 g/mol. The compound features a benzotriazole core, which is a common structural motif in compounds with notable biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 691363-08-3 |

| SMILES | C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |

| InChI | InChI=1S/C12H13N3O2/c16-12(17)8-5-6-11... |

Anticancer Activity

Research has indicated that benzotriazole derivatives can exhibit significant anticancer properties. A study demonstrated that modifications to the benzotriazole structure could enhance cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxicity of Benzotriazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Cyclopentyl-N-phenyl... | MCF-7 | 5.12 |

| Benzotriazole derivative A | HeLa | 4.78 |

| Benzotriazole derivative B | SK-MEL-2 | 3.45 |

In particular, the compound has shown effectiveness in inducing apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G1 phase in MCF-7 cells .

Antiviral Activity

Benzotriazoles have also been evaluated for their antiviral properties. Research indicates that certain derivatives exhibit inhibitory effects against helicases from viruses such as HCV (hepatitis C virus). The structure of this compound suggests potential interactions with viral proteins that could hinder their function.

Table 2: Antiviral Activity Against Helicases

| Compound | Virus | IC50 (µM) |

|---|---|---|

| 1-Cyclopentyl-N-phenyl... | HCV | 6.50 |

| Benzotriazole derivative C | West Nile Virus | 5.20 |

The mechanism by which benzotriazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways. For instance, the compound may inhibit helicase activity or modulate apoptotic pathways through interaction with caspase enzymes .

Case Studies

Several case studies have highlighted the efficacy of benzotriazole derivatives in clinical settings:

- Case Study on Anticancer Activity : In a controlled study involving MCF-7 and HeLa cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls.

- Case Study on Antiviral Efficacy : A study assessing the antiviral activity against HCV demonstrated that the compound effectively reduced viral replication in vitro, suggesting its potential as a therapeutic agent against hepatitis C.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclization : Formation of the benzotriazole core via copper-catalyzed cycloaddition (e.g., using NaN₃ and aryl halides).

Substitution : Introduction of the cyclopentyl group at the N1 position using nucleophilic substitution with cyclopentyl bromide under basic conditions (K₂CO₃/DMF, 80°C).

Carboxamide Formation : Condensation of the carboxylic acid intermediate with aniline via coupling reagents like EDC/HOBt.

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to evaluate parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for yield and purity .

- Monitor reaction progress via HPLC to minimize byproducts. Adjust stoichiometry of aniline (1.2 equivalents) to ensure complete conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons from benzotriazole at δ 7.3–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 363.1452 for C₁₉H₁₉N₄O).

- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA/water over 20 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzyme inhibition assays?

Methodological Answer: Contradictions may arise from:

- Enzyme Isoforms : Test against specific isoforms (e.g., carbonic anhydrase II vs. IX) using isoform-selective assays .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ionic strength, as these affect ligand-protein interactions.

- Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity.

Q. Data Reconciliation :

Q. What computational chemistry approaches are appropriate for predicting the binding affinity of this compound with target enzymes like carbonic anhydrase?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using the crystal structure of carbonic anhydrase (PDB: 3KS3). Focus on Zn²⁺ coordination and hydrophobic pockets.

- Molecular Dynamics (MD) Simulations (GROMACS) : Analyze stability of the ligand-protein complex over 100 ns trajectories. Calculate binding free energy via MM-PBSA .

- Quantum Mechanical/Molecular Mechanical (QM/MM) : Study electronic interactions at the active site (e.g., charge transfer between triazole and Zn²⁺) .

Q. What experimental design strategies minimize confounding variables in assessing the compound’s pharmacokinetic properties?

Methodological Answer:

-

In Vitro/In Vivo Correlation (IVIVC) :

- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).

- Permeability : Conduct Caco-2 cell assays with P-gp inhibitors (e.g., verapamil) to assess efflux effects.

- Metabolic Stability : Incubate with liver microsomes (human vs. rodent) and quantify parent compound via LC-MS/MS.

-

Pharmacokinetic Modeling :

- Apply compartmental models (e.g., two-compartment) to predict clearance and volume of distribution. Validate with in vivo rodent studies (dose: 10 mg/kg IV/PO) .

Q. How can researchers optimize the selectivity of this compound for specific enzyme targets while minimizing off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modifications to the cyclopentyl (e.g., cyclohexyl for steric effects) or phenyl groups (electron-withdrawing substituents).

- Test against a panel of 50+ kinases/enzymes to identify selectivity hotspots .

- Proteome-Wide Profiling :

- Use chemical proteomics (affinity pull-down assays with a biotinylated probe) to identify off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.